Z-Vdvad-afc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

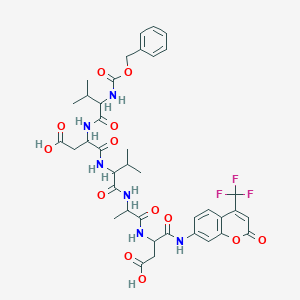

3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXTAPKQMDZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45F3N6O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Z-VAD-FMK in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Z-VAD-FMK, a cornerstone tool in apoptosis research. We will delve into its mechanism of action as a pan-caspase inhibitor, its impact on apoptotic signaling pathways, and provide detailed experimental protocols for its characterization.

Core Concept: Z-VAD-FMK as a Broad-Spectrum Apoptosis Inhibitor

Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3][4] It functions by binding to the catalytic site of most caspases, the key effector enzymes in the apoptotic cascade, thereby preventing the proteolytic events that lead to programmed cell death.[1] Its broad specificity makes it an invaluable reagent for studying the general role of caspases in apoptosis and for distinguishing caspase-dependent cell death from other forms of cellular demise.

Z-VAD-FMK is known to potently inhibit human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[1] This wide range of inhibition allows it to block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Quantitative Analysis of Z-VAD-FMK Inhibition

The potency of Z-VAD-FMK against various caspases is a critical parameter for its experimental application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Z-VAD-FMK against a range of human caspases.

| Caspase | IC50 (nM) |

| Caspase-1 | 0.5 |

| Caspase-3 | 0.2 |

| Caspase-4 | 2.4 |

| Caspase-5 | 1.1 |

| Caspase-6 | 23 |

| Caspase-7 | 1.6 |

| Caspase-8 | 1.1 |

| Caspase-9 | 4.5 |

| Caspase-10 | 1.2 |

| Data sourced from a summary of caspase inhibitor IC50 values.[5] |

Apoptotic Signaling Pathways and Z-VAD-FMK Intervention

Apoptosis is executed through two primary signaling cascades: the extrinsic and intrinsic pathways. Both converge on the activation of executioner caspases. Z-VAD-FMK, by inhibiting both initiator and executioner caspases, effectively blocks these pathways.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly cleaves and activates executioner caspases like caspase-3. Z-VAD-FMK inhibits caspase-8, thereby preventing the downstream activation of executioner caspases and halting the apoptotic cascade.[6]

Caption: Extrinsic apoptosis pathway and the inhibitory action of Z-VAD-FMK.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax/Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is activated, and it proceeds to activate executioner caspases like caspase-3. Z-VAD-FMK inhibits both caspase-9 and caspase-3, thereby blocking apoptosis induced by intrinsic signals.[7][8]

Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-VAD-FMK.

The Dual Role of Z-VAD-FMK: Apoptosis Inhibition and Necroptosis Induction

While Z-VAD-FMK is primarily used to inhibit apoptosis, it is crucial for researchers to be aware of its potential to induce an alternative form of programmed cell death called necroptosis, particularly when caspase-8 is inhibited.[9] Necroptosis is a regulated necrotic cell death pathway that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. In the presence of a death signal (like TNF-α) and Z-VAD-FMK, the inhibition of caspase-8 prevents the cleavage and inactivation of RIPK1 and RIPK3, allowing them to form a complex called the necrosome, which ultimately leads to cell lysis.

Experimental Protocols

Detailed methodologies for key experiments used to assess the function of Z-VAD-FMK are provided below.

Experimental Workflow for Investigating Z-VAD-FMK Effects

A typical experimental workflow to study the effects of Z-VAD-FMK on apoptosis is outlined in the diagram below.

Caption: A generalized experimental workflow for studying Z-VAD-FMK.

Annexin V / Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[10] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Preparation:

-

Induce apoptosis in your cell line of choice using a known stimulus. Include appropriate controls (untreated, vehicle control, Z-VAD-FMK alone).

-

Harvest cells (including supernatant for suspension cells) and wash once with cold 1X PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL).[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled dUTPs can be fluorescently tagged for detection by microscopy or flow cytometry.[12][13][14][15]

Protocol (for adherent cells):

-

Cell Fixation and Permeabilization:

-

Grow cells on coverslips. After treatment, wash once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13][16]

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[13][16]

-

Wash twice with deionized water.[16]

-

-

TUNEL Reaction:

-

Equilibrate the cells with TdT Reaction Buffer for 10 minutes.

-

Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[13]

-

-

Staining and Visualization:

-

Stop the reaction by washing the cells.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Caspase Activity Assay

This assay directly measures the enzymatic activity of specific caspases using a fluorogenic substrate.

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7, YVAD for caspase-1) is conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin or AFC - 7-amino-4-trifluoromethylcoumarin).[17][18][19] When the caspase cleaves the peptide, the fluorophore is released and its fluorescence can be measured.

Protocol (for Caspase-3/7):

-

Cell Lysate Preparation:

-

Assay Reaction:

-

In a 96-well plate, add a defined amount of cell lysate to each well.

-

Prepare a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

-

Add the reaction buffer to each well to start the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at multiple time points using a microplate reader.

-

The rate of increase in fluorescence is proportional to the caspase activity in the sample.

-

Conclusion

Z-VAD-FMK is an indispensable tool for the study of apoptosis. Its ability to broadly and irreversibly inhibit caspases allows for the definitive determination of caspase-dependency in cell death pathways. However, researchers must be cognizant of its potential to induce necroptosis under certain experimental conditions. The detailed protocols provided in this guide offer a starting point for the robust and reliable investigation of the multifaceted roles of caspases in cellular physiology and pathology.

References

- 1. invivogen.com [invivogen.com]

- 2. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. selleckchem.com [selleckchem.com]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. kumc.edu [kumc.edu]

- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. TUNEL assay [bio-protocol.org]

- 15. TUNEL staining [abcam.com]

- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 18. ubpbio.com [ubpbio.com]

- 19. protocols.io [protocols.io]

Z-VAD-FMK's effect on the extrinsic apoptosis pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. The extrinsic apoptosis pathway is a principal route for inducing this process, initiated by extracellular signals. Central to this pathway are caspases, a family of cysteine proteases that execute the apoptotic program. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized research tool known as a cell-permeant, irreversible pan-caspase inhibitor.[1][2] It effectively blocks the induction of apoptosis by binding to the catalytic site of most caspases.[1][3] This guide provides an in-depth technical overview of Z-VAD-FMK's mechanism of action, its quantitative effects, and detailed experimental protocols for studying its impact on the extrinsic apoptosis pathway.

Mechanism of Action: Inhibiting the Extrinsic Caspase Cascade

The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This engagement triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and facilitates the auto-activation of an initiator caspase, primarily pro-caspase-8. Activated caspase-8 then initiates a proteolytic cascade by cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-VAD-FMK functions by irreversibly binding to the catalytic site of these caspases, thereby preventing them from cleaving their respective substrates.[3] By targeting both the initiator caspase-8 and the effector caspase-3, Z-VAD-FMK effectively halts the signaling cascade of the extrinsic pathway, thus inhibiting apoptosis.

Figure 1: Z-VAD-FMK's inhibition of the extrinsic apoptosis pathway.

Quantitative Data

The efficacy of Z-VAD-FMK is demonstrated through its inhibitory concentration (IC50) values against specific caspases and its protective effects in various cell-based apoptosis assays.

Table 1: Inhibitory Activity of Z-VAD-FMK on Caspases

| Caspase Target | Reported IC50 / Ki | Notes | Reference |

| Pan-Caspase | IC50: 25-400 nM (for a similar pan-caspase inhibitor, Q-VD-Oph) | Z-VAD-FMK is a potent broad-spectrum inhibitor.[2] | [2][4] |

| Caspase-3 | Potently inhibited | Z-DEVD-FMK, a specific caspase-3 inhibitor, also inhibits caspase-8 and -9, similar to Z-VAD-FMK.[5] | [5] |

| Caspase-8 | Potently inhibited | Z-VAD-FMK effectively blocks caspase-8 processing during FasL-induced apoptosis.[6] | [6] |

Note: Specific IC50 values for Z-VAD-FMK can vary between studies and assay conditions. It is consistently reported as a potent inhibitor of multiple caspases.

Table 2: Cellular Effects of Z-VAD-FMK in Extrinsic Apoptosis Models

| Cell Line | Apoptosis Inducer | Z-VAD-FMK Conc. | Observed Effect | Reference |

| Jurkat T-cells | Anti-Fas Antibody | 10-50 µM | Inhibition of apoptotic volume decrease and K+ efflux. | [7] |

| Jurkat T-cells | Anti-Fas Antibody | 20 µM | Suggested concentration for inhibiting apoptosis. | [1] |

| Activated Primary T-cells | Fas Ligand (FasL) | 50-100 µM | Blocked FasL-induced apoptosis and caspase-8/-3 activation. | [6] |

| HCT116 cells | TRAIL | 20 µM | Inhibited caspase-3/7 activity in cell lysates. | [8] |

| Human Granulosa Cells | Etoposide | 50 µM | Protected cells from etoposide-induced cell death.[9] | [9] |

| Mouse Thymocytes | Anti-Fas Antibody | 50 µM | Used to induce and study caspase activation sequence. | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments used to evaluate the effect of Z-VAD-FMK.

Induction of Extrinsic Apoptosis using Anti-Fas Antibody

This protocol describes the induction of apoptosis in a sensitive cell line, such as Jurkat or mouse thymocytes, to study the inhibitory effects of Z-VAD-FMK.

Materials:

-

Jurkat cells or mouse thymocytes

-

RPMI 1640 medium with 10% Fetal Calf Serum (FCS)

-

Anti-Fas antibody

-

Z-VAD-FMK (20 mM stock in DMSO)

-

24-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Plate Coating (for thymocytes): Coat wells of a 24-well plate with anti-Fas antibody (e.g., 20 µg/ml in 250 µl) and incubate overnight at 37°C.[10] Before use, wash the wells twice with culture medium.[10]

-

Cell Seeding: Seed cells (e.g., Jurkat cells or 4 x 10^6 thymocytes) in the wells with fresh culture medium.[10]

-

Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of Z-VAD-FMK (e.g., 10-50 µM) for 30 minutes to 1 hour.[7] A vehicle control (DMSO) should be run in parallel.

-

Apoptosis Induction: For Jurkat cells, add anti-Fas antibody directly to the culture medium (e.g., 20 ng/ml).[7] For thymocytes, the coated plate will induce apoptosis.

-

Incubation: Incubate the cells for a specified period (e.g., 4-8 hours) at 37°C with 5% CO2.[7]

-

Analysis: Harvest the cells for downstream analysis, such as caspase activity assays or cell viability assessment.

Caspase Activity Fluorometric Assay

This assay quantifies the activity of specific caspases (like caspase-3/7 or caspase-8) in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysates from control and treated cells (prepared using the provided lysis buffer)

-

2X Caspase Assay Buffer

-

Fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7)[8]

-

Z-VAD-FMK (for inhibitor control/background)

-

96-well black microplate

-

Fluorometer/plate reader (Ex/Em ~400/505 nm for AFC)[8]

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare 1X Assay Buffer by diluting the 2X stock with dH2O.

-

Prepare Samples: In a 96-well plate, add 25-50 µg of cell lysate protein per well. Adjust the volume to 50 µl with 1X Assay Buffer.

-

Set Up Controls:

-

Negative Control: Lysate from non-apoptotic cells.

-

Inhibitor Control: To determine non-specific activity, incubate a sample of apoptotic lysate with 20 µM Z-VAD-FMK for 10 minutes at 37°C before adding the substrate.[8]

-

Blank: 1X Assay Buffer only, for substrate background.

-

-

Initiate Reaction: Add 50 µl of 2X Assay Buffer containing the fluorogenic substrate (e.g., to a final concentration of 25 µM Ac-DEVD-AFC) to each well.[8]

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure Fluorescence: Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC).[8]

-

Data Analysis: Subtract the blank reading from all samples. The level of caspase activity can be expressed as the fold-increase in fluorescence compared to the negative control.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells, often used to quantify the protective effect of apoptosis inhibitors.

Materials:

-

Cells seeded in a 96-well plate

-

CCK-8 solution

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Cell Treatment: Seed cells (e.g., 5000 cells/well in 100 µl) in a 96-well plate and incubate for 24 hours. Treat the cells with the apoptosis inducer in the presence or absence of Z-VAD-FMK for the desired time (e.g., 24-48 hours).

-

Add CCK-8 Reagent: Add 10 µl of CCK-8 solution to each well. Be careful to avoid introducing bubbles.

-

Incubate: Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization depending on the cell type and density.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

Z-VAD-FMK is an indispensable tool for studying the mechanisms of apoptosis. As a broad-spectrum caspase inhibitor, it effectively blocks the extrinsic pathway by targeting key initiator and effector caspases.[3][6] This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize Z-VAD-FMK in their investigations into programmed cell death and the development of novel therapeutics targeting apoptotic pathways.

References

- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. mpbio.com [mpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ubpbio.com [ubpbio.com]

- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

Whitepaper: A Technical Guide to Z-VAD-FMK's Role in the Intrinsic Apoptosis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical analysis of Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), a widely utilized pan-caspase inhibitor. It details the inhibitor's mechanism of action and its specific involvement in the intrinsic, or mitochondrial, pathway of apoptosis. We will explore its effects on key molecular events, from the activation of initiator caspases to the execution phase of programmed cell death. This guide summarizes key quantitative data, presents detailed experimental protocols for assessing its efficacy, and discusses important considerations such as off-target effects, offering a comprehensive resource for professionals in life sciences and drug development.

Introduction to Z-VAD-FMK

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that is a cornerstone tool in apoptosis research.[1][2] It belongs to the fluoromethylketone (FMK) class of inhibitors, which form a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating them.[3][4] Its broad-spectrum activity against most caspases (with the exception of caspase-2) makes it a powerful reagent for determining whether a cellular death process is caspase-dependent.[3] While initially explored for therapeutic applications, unforeseen cytotoxicity limited its clinical use, but it remains an invaluable tool for fundamental research.[4][5]

The Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is triggered by a variety of intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress.[6][7] This pathway is tightly regulated by the Bcl-2 family of proteins and converges on the mitochondria. A critical event is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c and Smac/Diablo from the mitochondrial intermembrane space into the cytosol.[8]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

References

- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. radiation-induced-cytochrome-c-release-and-the-neuroprotective-effects-of-the-pan-caspase-inhibitor-z-vad-fmk-in-the-hypoglossal-nucleus - Ask this paper | Bohrium [bohrium.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Z-VAD-FMK: An In-Depth Technical Guide to its Impact on Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is widely recognized as a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] Its primary application in research has been the inhibition of apoptosis, a programmed form of cell death dependent on caspase activation. However, a fascinating and critically important aspect of Z-VAD-FMK's activity is its ability to, under specific circumstances, promote a lytic, pro-inflammatory form of cell death known as necroptosis.[2][3] This guide provides a comprehensive technical overview of the impact of Z-VAD-FMK on necroptosis, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from key research findings.

The Molecular Mechanism: Shifting the Balance from Apoptosis to Necroptosis

Under normal conditions, extrinsic apoptotic stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the formation of a signaling complex that activates caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the orderly dismantling of the cell. However, when caspase-8 is inhibited by Z-VAD-FMK, this apoptotic pathway is blocked.[2][3] This inhibition reveals a secondary, necroptotic pathway.

In the absence of active caspase-8, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are freed from caspase-8-mediated cleavage and inhibition. This allows them to interact and form a functional complex called the necrosome.[2][3] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and activation. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the key executioner of necroptosis.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[4]

Quantitative Data on Z-VAD-FMK-Induced Necroptosis

The following tables summarize quantitative data from various studies on the effect of Z-VAD-FMK on necroptosis in different cell types and conditions.

Table 1: In Vitro Induction of Necroptosis with Z-VAD-FMK

| Cell Type | Stimulus | Z-VAD-FMK Concentration | Outcome Measure | Result | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 20, 40, 80 µM | PI Uptake (Necroptosis) | Dose-dependent increase in PI uptake | |

| Hoxb8-derived Macrophages | TNF-α (100 ng/mL) | 20 µM | Cell Death | Significant induction of cell death, blocked by Necrostatin-1 | [5] |

| L929 Fibrosarcoma Cells | None (autocrine TNF-α) | 10 µM | Cell Death (PI Exclusion) | ~40% cell death at 24h | |

| MOVAS (Smooth Muscle Cells) | TNF-α (30 ng/mL) | 60 µM | Necrotic Cells (7-AAD+/Annexin V+) | Increase from ~3.6% to ~75.6% | [4] |

| Human Melanoma A375 Cells | Compound 3u (high conc.) | 30 µM | Necroptosis | Promotion of necroptosis while inhibiting apoptosis | [6] |

Table 2: In Vivo Effects of Z-VAD-FMK in an Endotoxic Shock Model

| Animal Model | Challenge | Z-VAD-FMK Dosage | Outcome Measure | Result | Reference |

| C57BL/6 Mice | LPS (10 µg/g) | 20 µg/g (intraperitoneal) | PI uptake in F4/80+ cells | Significant increase in PI uptake at 6h and 12h | [2][7] |

| C57BL/6 Mice | LPS (10 µg/g) | 20 µg/g (intraperitoneal) | Serum Cytokines (TNF-α, IL-12, IL-6) | Significant reduction in cytokine levels | [2][3] |

| C57BL/6 Mice | LPS (10 µg/g) | 20 µg/g (intraperitoneal) | Survival Rate | Markedly reduced mortality | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to investigate the impact of Z-VAD-FMK on necroptosis.

Protocol 1: In Vitro Induction of Necroptosis in Macrophages

This protocol describes the induction of necroptosis in bone marrow-derived macrophages (BMDMs) using a combination of LPS and Z-VAD-FMK.

-

Cell Culture: Culture BMDMs in complete DMEM supplemented with 10 ng/mL GM-CSF. After 7 days of differentiation, the cells are ready for experiments.[2]

-

Pre-treatment with Z-VAD-FMK: Seed BMDMs at a density of 1 x 10^5 cells/well in a 96-well plate. Pre-treat the cells with desired concentrations of Z-VAD-FMK (e.g., 20, 40, 80 µM) for 30 minutes.[2][7]

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to induce necroptosis.[2][7]

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Analysis: Assess necroptosis using methods such as Propidium Iodide (PI) staining and flow cytometry (see Protocol 3) or by measuring the release of lactate dehydrogenase (LDH).

Protocol 2: Western Blot Analysis of Necroptosis Markers

This protocol outlines the detection of total and phosphorylated RIPK1, RIPK3, and MLKL by Western blotting.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, p-RIPK3, RIPK3, p-MLKL, and MLKL overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Flow Cytometry for Necroptosis Quantification

This protocol details the use of Propidium Iodide (PI) staining to quantify the percentage of necroptotic cells.

-

Cell Harvesting: After experimental treatment, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in a binding buffer containing PI (and Annexin V if distinguishing from apoptosis is desired).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Necroptotic cells will be positive for PI staining due to compromised plasma membrane integrity.

Conclusion

Z-VAD-FMK is a powerful tool for studying cell death pathways. While its primary function is to inhibit caspases and apoptosis, its ability to induce necroptosis under specific conditions provides a valuable model for investigating this pro-inflammatory cell death pathway. A thorough understanding of this dual functionality is essential for the accurate interpretation of experimental results and for the development of therapeutic strategies that target cell death in various diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the complex and fascinating role of Z-VAD-FMK in the regulation of necroptosis.

References

- 1. invivogen.com [invivogen.com]

- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 4. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Z-VAD-FMK and Its Influence on Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted influence of Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone (Z-VAD-FMK), a broad-spectrum caspase inhibitor, on the cellular process of autophagy. While widely utilized to prevent apoptosis in experimental settings, Z-VAD-FMK exhibits complex and often contradictory effects on autophagy, ranging from induction to impairment of the autophagic flux. Understanding these nuances is critical for the accurate interpretation of experimental results and for the development of therapeutic strategies targeting cell death pathways.

Introduction: The Dual Role of Z-VAD-FMK

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor commonly used to study the roles of caspases in apoptosis. By binding to the catalytic site of these cysteine proteases, it effectively blocks the apoptotic cascade. However, a significant body of research has revealed that Z-VAD-FMK has profound, "off-target" or secondary effects, most notably the modulation of autophagy. This influence is not straightforward; depending on the cellular context and stimulus, Z-VAD-FMK can either promote the formation of autophagosomes or inhibit their degradation, leading to cellular outcomes that can range from survival to alternative forms of programmed cell death, such as necroptosis.[1][2]

The initial observation was that caspase inhibition by Z-VAD-FMK could lead to autophagic cell death.[3] This has since evolved into a more complex picture where Z-VAD-FMK's role is debated, with some studies suggesting it induces a protective autophagic response, while others indicate it impairs the essential final stages of autophagy, leading to the accumulation of dysfunctional autophagosomes.[4][5] This guide will dissect the primary proposed mechanisms, present the quantitative data, and provide the experimental protocols necessary to investigate these phenomena.

Mechanisms of Action: How Z-VAD-FMK Influences Autophagy

The influence of Z-VAD-FMK on autophagy is attributed to several distinct, though potentially interconnected, mechanisms.

Inhibition of Caspase-8 and Activation of the RIPK1 Pathway

One of the earliest proposed mechanisms involves the interplay between caspases and Receptor-Interacting Protein Kinase 1 (RIPK1). In many cell types, particularly in response to stimuli like Tumor Necrosis Factor α (TNFα), Caspase-8 cleaves and inactivates RIPK1, thereby preventing necroptosis and promoting apoptosis.

By inhibiting Caspase-8, Z-VAD-FMK prevents this cleavage, allowing RIPK1 to become phosphorylated and activated.[6] Activated RIPK1 is a critical node that can trigger both necroptosis and autophagy.[1][6] This switch from an apoptotic to a necroptotic and/or autophagic response is a hallmark of Z-VAD-FMK treatment in many experimental models.[6][7] The induction of autophagy in this context can be a survival mechanism to cope with the stress of blocked apoptosis or can be part of the necroptotic process itself.

Figure 1: Z-VAD-FMK diverts the cellular response from apoptosis to autophagy and necroptosis by inhibiting Caspase-8 and activating RIPK1.

Off-Target Inhibition of N-Glycanase 1 (NGLY1)

More recent studies have proposed a compelling alternative mechanism that is independent of caspase inhibition. Z-VAD-FMK has been identified as a potent inhibitor of N-Glycanase 1 (NGLY1), a cytosolic enzyme crucial for Endoplasmic Reticulum-Associated Degradation (ERAD).[1][3] NGLY1 removes N-linked glycans from misfolded glycoproteins, facilitating their clearance.

Inhibition of NGLY1 by Z-VAD-FMK, or its knockdown via siRNA, leads to an upregulation of autophagosome formation, as evidenced by an increase in GFP-LC3 puncta.[3] This suggests that the accumulation of misfolded glycoproteins due to NGLY1 dysfunction triggers a compensatory autophagic response. Importantly, another pan-caspase inhibitor, Q-VD-OPh, does not inhibit NGLY1 and does not induce autophagy to the same extent, strengthening the hypothesis that Z-VAD-FMK's effect on autophagy may be primarily due to this off-target activity.[3][8]

Figure 2: The off-target inhibition of NGLY1 by Z-VAD-FMK leads to the induction of autophagy as a compensatory protein clearance mechanism.

Impairment of Autophagic Flux

A critical point of contention is whether Z-VAD-FMK truly induces a complete and functional autophagic process or simply causes the accumulation of autophagosomes by blocking their clearance. The latter phenomenon is known as impaired autophagic flux.

Evidence suggests that Z-VAD-FMK can inhibit the activity of lysosomal enzymes, such as cathepsins and calpains.[4][9] These enzymes are essential for the degradation of autophagosomal cargo once the autophagosome fuses with the lysosome to form an autolysosome. By inhibiting these proteases, Z-VAD-FMK blocks the final, degradative step of autophagy.[5][9] This leads to a buildup of key autophagy proteins like LC3-II and p62/SQSTM1, which can be mistakenly interpreted as autophagy induction.[4] This impairment of a key cellular recycling pathway can exacerbate cellular stress and contribute to cell death.[4][9]

Quantitative Data on Z-VAD-FMK's Effects

The following tables summarize quantitative findings from various studies, highlighting the compound's impact on key autophagy markers and cell viability.

Table 1: Effect of Z-VAD-FMK on Autophagy Markers

| Cell Type | Treatment | LC3-II Levels | p62/SQSTM1 Levels | Autophagosome Number (GFP-LC3 puncta) | Reference |

|---|---|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDMs) | zVAD (20 µM) alone | Apparent Increase | Not Reported | Not Reported | [7] |

| BMDMs | LPS + zVAD (20 µM) | Synergistic Increase | Not Reported | Increased (autophagosomes/autolysosomes observed) | [7] |

| Renal Tubular Epithelial Cells (LLC-PK1) | Cisplatin + zVAD-fmk (20 µM) | Significantly Increased | Significantly Increased | Considerably Elevated | [4] |

| HEK 293 Cells | zVAD-fmk (50 µM) for 72h | Not Reported | Not Reported | Significant Increase | [3] |

| L929 Fibrosarcoma Cells | zVAD (20 µM) | Time-dependent Increase | Not Reported | Increased (autophagosomes/autolysosomes observed) |[10] |

Table 2: Effect of Z-VAD-FMK on Cell Viability and Related Processes

| Cell Type | Co-treatment | Effect of Z-VAD-FMK | Key Finding | Reference |

|---|---|---|---|---|

| BMDMs | TLR3/4 Ligands (LPS, poly I:C) | Induces cell death | Cell death is inhibited by autophagy inhibitor 3-MA, suggesting autophagic cell death. | [7] |

| Renal Tubular Epithelial Cells | Cisplatin | Worsens renal dysfunction | Impaired autophagic flux contributes to cisplatin-induced kidney injury. | [4][9] |

| L929 Fibrosarcoma Cells | None | Induces cell death | Cell death is blocked by autophagy inhibitors (3-MA) and antioxidants. | [10] |

| Retinal Photoreceptors | Retinal Detachment | Induces necroptosis | Autophagy activation is involved in Z-VAD-FMK-induced necroptosis. |[6] |

Key Experimental Protocols

To properly assess the impact of Z-VAD-FMK on autophagy, specific and carefully controlled experiments are required.

Western Blot Analysis for LC3 and p62

This is the most common method to assess autophagy. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes. p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated cargo and LC3, and is itself degraded in the autolysosome. Thus, p62 levels decrease during functional autophagy and accumulate when autophagy is impaired.[11]

Protocol:

-

Cell Treatment: Plate cells and treat with Z-VAD-FMK at the desired concentration (e.g., 20-50 µM) for various time points. Include positive (e.g., starvation, rapamycin) and negative controls.

-

Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). A separate, lower percentage gel can be used for p62 (approx. 62 kDa).

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.

-

Analysis: Quantify band intensity. The LC3-II/Actin ratio or the LC3-II/LC3-I ratio is used to represent autophagic activity. A decrease in p62 levels suggests functional flux, while an increase suggests flux inhibition.[4]

Autophagic Flux Assay

This crucial assay distinguishes between autophagy induction and flux impairment. It involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the final degradation step.

Protocol:

-

Cell Treatment: Set up four treatment groups: (1) Vehicle control, (2) Z-VAD-FMK alone, (3) Lysosomal inhibitor alone (e.g., 100 nM bafilomycin A1), (4) Z-VAD-FMK + Lysosomal inhibitor. The lysosomal inhibitor is typically added for the last 2-4 hours of the main treatment period.

-

Lysis and Western Blot: Perform Western blot analysis for LC3-II as described in Protocol 4.1.

-

Interpretation:

-

Functional Autophagy: If Z-VAD-FMK induces autophagy, LC3-II levels will be higher in the Z-VAD-FMK group than in the control. In the presence of a lysosomal inhibitor, LC3-II will accumulate even further (Group 4 > Group 2). This "further increase" indicates active flux.

-

Impaired Autophagic Flux: If Z-VAD-FMK impairs flux, it will cause LC3-II to accumulate (Group 2 > Group 1). However, adding a lysosomal inhibitor will not cause a significant further increase in LC3-II levels (Group 4 ≈ Group 2), because the pathway is already blocked at the same stage.[4]

-

Figure 3: Experimental workflow for an autophagic flux assay to differentiate between autophagy induction and impairment by Z-VAD-FMK.

Fluorescence Microscopy of GFP-LC3 Puncta

This method visualizes autophagosome formation within cells.

Protocol:

-

Transfection: Transfect cells with a plasmid encoding GFP-LC3. Stable cell lines are preferred for consistency.

-

Treatment: Plate the GFP-LC3 expressing cells on coverslips and treat with Z-VAD-FMK as described previously.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of distinct GFP-LC3 dots (puncta) per cell. An increase in the number of puncta per cell indicates an accumulation of autophagosomes.[3][12] This analysis should also be combined with a flux assay to be conclusive.

Conclusion and Recommendations for Researchers

The pan-caspase inhibitor Z-VAD-FMK is a powerful tool for studying apoptosis, but its influence on autophagy is a critical confounding factor that must be addressed. The evidence overwhelmingly indicates that Z-VAD-FMK does not simply inhibit apoptosis but actively modulates autophagy through multiple pathways, including RIPK1 activation, off-target NGLY1 inhibition, and impairment of the autophagic flux.

For professionals in research and drug development, the following recommendations are crucial:

-

Acknowledge Complexity: Do not assume Z-VAD-FMK is a simple, clean inhibitor of apoptosis. Its effects on autophagy and necroptosis must be considered when interpreting data.

-

Perform Proper Controls: When using Z-VAD-FMK, it is essential to measure key autophagy markers (LC3-II, p62) and, most importantly, to perform autophagic flux assays to determine if the observed accumulation of autophagosomes is due to induction or a blockage.

-

Consider Alternatives: For experiments where the goal is solely to inhibit caspase-mediated apoptosis without inducing autophagy, consider using alternative inhibitors like Q-VD-OPh, which has been shown to have less impact on autophagy via the NGLY1 pathway.[3]

-

Context is Key: The ultimate effect of Z-VAD-FMK—be it pro-survival, pro-necroptotic, or autophagic cell death—is highly dependent on the cell type, the stimulus, and the metabolic state of the cell.

By carefully designing experiments and considering these complex interactions, researchers can harness the utility of Z-VAD-FMK while avoiding the pitfalls of misinterpreting its multifaceted cellular effects.

References

- 1. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. buscador.bibliotecas.uc.cl [buscador.bibliotecas.uc.cl]

- 9. journals.physiology.org [journals.physiology.org]

- 10. zVAD-induced autophagic cell death requires c-Src-dependent ERK and JNK activation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Specificity of Z-VAD-FMK for Different Caspases: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and key mediators of inflammation.[1] They exist as inactive zymogens and are activated through proteolytic cleavage in response to various stimuli. Functionally, caspases are categorized into two main groups: initiator caspases (e.g., caspase-2, -8, -9, -10) that trigger the apoptotic cascade, and executioner caspases (e.g., caspase-3, -6, -7) that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] Given their critical role, the modulation of caspase activity is a significant area of research.

Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone (Z-VAD-FMK) is a widely utilized cell-permeable, irreversible pan-caspase inhibitor.[2][3] It serves as an essential tool for studying the roles of caspases in apoptosis, inflammation, and other cellular processes.[4][5] This guide provides a detailed technical overview of the specificity of Z-VAD-FMK, its mechanism of action, experimental protocols for its use, and its known off-target effects.

Mechanism of Action

Z-VAD-FMK is a peptide-based inhibitor designed to mimic the consensus cleavage sequence of many caspases. The inhibitor functions by the fluoromethylketone (FMK) group forming an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase.[1][4] This covalent modification permanently inactivates the enzyme, thereby blocking its proteolytic activity and the downstream signaling events.

Caption: Mechanism of Z-VAD-FMK irreversible inhibition of caspases.

Quantitative Specificity Profile of Z-VAD-FMK

Z-VAD-FMK is considered a "pan-caspase" or broad-spectrum inhibitor, meaning it can inhibit a wide range of caspases. However, its potency varies among the different caspase family members. The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. As an irreversible inhibitor, the apparent IC50 is time-dependent, but published values provide a strong basis for comparing its relative potency against different caspases.

While Z-VAD-FMK is a potent inhibitor of most caspases, it is notably less effective against caspase-2.[4] It generally inhibits other caspases at low to mid-nanomolar concentrations.[6]

| Caspase Target | Reported IC50 Values (nM) | Caspase Type | Primary Function |

| Caspase-1 | ~530 | Inflammatory | Cytokine processing (IL-1β, IL-18) |

| Caspase-3 | Potently inhibited (low nM range) | Executioner | Apoptosis execution |

| Caspase-4 | Weakly inhibited (~30,000) | Inflammatory | Non-canonical inflammasome |

| Caspase-5 | Weakly inhibited | Inflammatory | Non-canonical inflammasome |

| Caspase-6 | Weakly inhibited | Executioner | Apoptosis, neurodegeneration |

| Caspase-7 | Weakly inhibited | Executioner | Apoptosis execution |

| Caspase-8 | Potently inhibited (~50) | Initiator | Extrinsic apoptosis |

| Caspase-9 | ~1500 | Initiator | Intrinsic apoptosis |

| Caspase-10 | ~520 | Initiator | Extrinsic apoptosis |

Note: IC50 values are compiled from various sources and experimental conditions and should be used for comparative purposes. The potency of irreversible inhibitors is highly dependent on incubation time and assay conditions.[6]

Signaling Pathways Inhibited by Z-VAD-FMK

Z-VAD-FMK is frequently used to dissect the involvement of caspases in the two primary apoptosis signaling pathways: the extrinsic and intrinsic pathways.

1. The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated. Active caspase-8 then directly cleaves and activates executioner caspases like caspase-3. Z-VAD-FMK blocks this pathway by inhibiting both the initiator caspase-8 and the downstream executioner caspases.

Caption: Inhibition of the extrinsic apoptosis pathway by Z-VAD-FMK.

2. The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which oligomerizes to form the "apoptosome." The apoptosome then recruits and activates the initiator caspase-9, which in turn activates executioner caspases. Z-VAD-FMK inhibits this pathway at the level of caspase-9 and the downstream executioner caspases.

Caption: Inhibition of the intrinsic apoptosis pathway by Z-VAD-FMK.

Experimental Protocols

Determining the efficacy and specificity of Z-VAD-FMK involves a combination of biochemical assays with purified enzymes and cell-based assays.

In Vitro Caspase Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of a specific purified caspase and its inhibition by Z-VAD-FMK.

-

Principle: A specific peptide substrate for the caspase of interest is conjugated to a fluorescent reporter group (e.g., AMC, AFC). Upon cleavage by the active caspase, the fluorophore is released and its fluorescence can be measured, which is directly proportional to enzyme activity.

-

Methodology:

-

Reagent Preparation: Reconstitute purified, active recombinant caspase (e.g., caspase-3, -8, or -9) in assay buffer. Prepare a stock solution of Z-VAD-FMK in DMSO. Prepare the specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9) in assay buffer.[7][8]

-

Inhibitor Incubation: In a 96-well microplate, add the assay buffer. Add serial dilutions of Z-VAD-FMK to the appropriate wells. Add a fixed amount of the active caspase to all wells (except for no-enzyme controls). Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity over time using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~380/460 nm for AMC; ~400/505 nm for AFC).[7][8]

-

Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the Z-VAD-FMK concentration to determine the IC50 value.

-

Caption: General workflow for an in vitro caspase inhibition assay.

Cell-Based Apoptosis Inhibition Assay (Flow Cytometry)

This assay assesses the ability of Z-VAD-FMK to prevent apoptosis in a cellular context.

-

Principle: Apoptosis is induced in a cell population. The ability of Z-VAD-FMK to block this process is quantified by staining cells with markers for apoptosis (e.g., Annexin V-FITC for phosphatidylserine exposure and Propidium Iodide (PI) for loss of membrane integrity) and analyzing them via flow cytometry.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat, HeLa) at an appropriate density. Pre-treat one set of cells with a working concentration of Z-VAD-FMK (typically 20-100 µM) for 1-2 hours.[9][10]

-

Apoptosis Induction: Induce apoptosis using a known stimulus (e.g., anti-Fas antibody, staurosporine, etoposide). Include appropriate controls: untreated cells, cells with inducer only, and cells with Z-VAD-FMK only.[10][11]

-

Cell Harvesting and Staining: After the induction period (e.g., 4-24 hours), harvest the cells. Wash with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the protective effect of Z-VAD-FMK against the apoptotic stimulus.

-

Western Blot Analysis of Caspase Substrate Cleavage

This method provides biochemical evidence of caspase inhibition within cells.

-

Principle: A hallmark of caspase activation is the cleavage of specific cellular substrates, such as Poly (ADP-ribose) polymerase (PARP). Active caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa fragment. Z-VAD-FMK should prevent this cleavage.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in the flow cytometry protocol (untreated, inducer alone, inducer + Z-VAD-FMK).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody that recognizes both full-length and cleaved PARP. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence or reduction of the 89 kDa cleaved PARP band in the Z-VAD-FMK co-treated sample indicates effective caspase inhibition.[12]

-

Off-Target Effects and Limitations

While Z-VAD-FMK is an invaluable tool, it is crucial for researchers to be aware of its limitations and off-target effects, which can confound data interpretation.

-

Induction of Necroptosis: In some cell types, particularly when apoptosis is triggered by stimuli like TNF-α, the inhibition of caspase-8 by Z-VAD-FMK can divert the cell death pathway from apoptosis to necroptosis.[13][14] This is a regulated, pro-inflammatory form of necrosis dependent on RIPK1 and RIPK3 kinases.[13]

-

Induction of Autophagy: Z-VAD-FMK has been shown to induce autophagy in several cell types, including macrophages.[1][15] This effect may be independent of its caspase-inhibitory activity.

-

Inhibition of Other Proteases: The reactive FMK group is not exclusively specific to caspases. Z-VAD-FMK has been reported to inhibit other cysteine proteases, such as cathepsins and calpains, although typically at higher concentrations than those required for caspase inhibition.[16]

-

Inhibition of NGLY1: A significant off-target effect is the inhibition of Peptide:N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[16][17] This inhibition can induce autophagy and may complicate studies related to protein degradation and ER stress.[17][18]

-

Non-Caspase Dependent Effects: In certain contexts, Z-VAD-FMK can have effects unrelated to its primary inhibitory function. For example, it has been shown to suppress T-cell proliferation through a mechanism independent of caspase inhibition.[19] Furthermore, paradoxical effects, such as the upregulation of caspase-9 activity, have been observed in specific experimental models.[20]

Conclusion

Z-VAD-FMK remains a cornerstone reagent for investigating caspase-dependent cellular processes. Its broad-spectrum inhibitory profile makes it highly effective for determining whether a biological outcome is mediated by the caspase cascade. However, its designation as a "pan-caspase" inhibitor should be viewed with an understanding of its varied potency against different caspases and its significant off-target activities. Researchers must exercise caution in interpreting results, incorporating appropriate controls, and considering alternative inhibitors (e.g., Q-VD-OPh, which does not induce autophagy) to validate findings attributed solely to caspase inhibition.[16] A thorough understanding of the specificity and limitations of Z-VAD-FMK is paramount for its effective and accurate application in scientific research.

References

- 1. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 3. selleckchem.com [selleckchem.com]

- 4. invivogen.com [invivogen.com]

- 5. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ubpbio.com [ubpbio.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 15. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]

- 19. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-VAD-FMK: Chemical Properties, Structure, and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research.[1] By binding to the catalytic site of caspases, a family of cysteine proteases central to the execution of apoptosis, Z-VAD-FMK effectively blocks the apoptotic signaling cascade.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Z-VAD-FMK, including detailed experimental protocols and a summary of its inhibitory profile. It also explores its role in modulating other cellular pathways, such as necroptosis.

Chemical Properties and Structure

Z-VAD-FMK is a synthetic tripeptide with a fluoromethylketone (FMK) group that confers its irreversible inhibitory activity.[3][4] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its cell permeability.[4] The O-methylation of the aspartic acid residue in the P1 position increases the compound's stability.[1][3]

Chemical Identifiers

| Property | Value |

| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate[5] |

| Synonyms | Z-VAD(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone[2][6] |

| CAS Number | 187389-52-2[7][8] |

| PubChem CID | 5497174[5][7] |

| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1[7] |

| InChI Key | MIFGOLAMNLSLGH-QOKNQOGYSA-N[5][7] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H30FN3O7[2][7] |

| Molecular Weight | 467.49 g/mol [6][7][8] |

| Appearance | Lyophilized solid or wax[7] |

| Purity | ≥95% (HPLC)[2] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), Ethanol (2 mg/mL); Insoluble in water[6] |

| Storage | Store at -20°C.[7][9] Reconstituted solutions in DMSO can be stored at -20°C for up to 6 months.[10] |

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of caspases. Caspases are a family of cysteine proteases that play a crucial role in both apoptosis (programmed cell death) and inflammation.[2] They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

The fluoromethylketone group of Z-VAD-FMK covalently binds to the cysteine residue in the active site of caspases, leading to their irreversible inactivation.[2][3][11] As a pan-caspase inhibitor, Z-VAD-FMK targets a broad range of caspases, thereby blocking the downstream signaling events that lead to apoptosis.[1][2] It is reported to potently inhibit human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the exception of caspase-2.[2]

Interestingly, under certain conditions, the inhibition of caspases by Z-VAD-FMK can divert the cellular response from apoptosis to necroptosis, a programmed form of necrosis.[12][13] This occurs because caspase-8, which is inhibited by Z-VAD-FMK, normally cleaves and inactivates key proteins in the necroptosis pathway, such as RIPK1 and RIPK3.[13]

Quantitative Data: Inhibitory Profile

| Caspase Target | IC50 Value | Notes |

| Pan-Caspase | IC50 = 0.0015 - 5.8 µM | Varies depending on the cell type and apoptotic stimulus. |

| Multiple Caspases | Low to mid-nanomolar concentrations[14] | Generally a highly potent inhibitor for most caspases. |

Note: IC50 values can vary significantly based on the assay conditions, substrate used, and enzyme source.

Signaling Pathways

Inhibition of Apoptosis

Z-VAD-FMK blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by inhibiting initiator and executioner caspases.

References

- 1. Caspase Inhibitor Z-VAD-FMK [se.promega.com]

- 2. invivogen.com [invivogen.com]

- 3. Z-VAD-FMK | AAT Bioquest [aatbio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. citeab.com [citeab.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 8. scbt.com [scbt.com]

- 9. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific [fishersci.com]

- 10. mpbio.com [mpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Z-VAD-FMK: A Technical Guide to a Cornerstone of Apoptosis Research

Introduction: Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone (Z-VAD-FMK) stands as a pivotal tool in the study of programmed cell death. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, mechanism of action, and practical application of this seminal pan-caspase inhibitor.

Discovery and History

The journey of Z-VAD-FMK from a potential therapeutic agent to an indispensable research tool is a testament to the intricacies of drug development and the value of fundamental research. The compound was designed by Dr. Robert Smith as a specific inhibitor of caspases, a family of cysteine proteases that are central executioners of apoptosis.[1] The initial ambition for Z-VAD-FMK was its therapeutic application in diseases characterized by excessive apoptosis.

However, early studies revealed unforeseen cytotoxicity associated with a metabolic derivative of the fluoromethylketone (FMK) group, which ultimately halted its development as a clinical drug.[1] Despite this setback, the potent and broad-spectrum inhibitory activity of Z-VAD-FMK against caspases made it an exceptionally valuable molecule for dissecting the molecular pathways of apoptosis in a laboratory setting. Its adoption by the research community marked a significant milestone, enabling countless studies to elucidate the roles of specific caspases in health and disease.

Mechanism of Action

Z-VAD-FMK functions as a cell-permeable, irreversible pan-caspase inhibitor.[2] Its mechanism of action relies on its peptide sequence (Val-Ala-Asp) which mimics the caspase cleavage site, allowing it to bind to the active site of these enzymes. The fluoromethylketone (FMK) group then forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase, leading to irreversible inhibition.[3] This broad-spectrum activity allows Z-VAD-FMK to inhibit most caspases, thereby blocking the downstream events of the apoptotic cascade, such as the cleavage of cellular substrates and the morphological changes associated with programmed cell death.

Quantitative Data

The inhibitory potency of Z-VAD-FMK varies among different caspase enzymes. The following table summarizes the available quantitative data on its inhibitory constants (IC50 and Ki values).

| Caspase | IC50 | Ki (nM) |

| Caspase-1 | 0.0015 - 5.8 mM | 0.8[4] |

| Caspase-3 | 0.0015 - 5.8 mM | - |

| Caspase-4 | - | - |

| Caspase-7 | - | - |

| Caspase-8 | - | - |

| Caspase-9 | - | - |

| Caspase-10 | - | - |

Experimental Protocols

Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for using Z-VAD-FMK to inhibit apoptosis in a cell culture setting.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α)

-

Z-VAD-FMK (stock solution typically 10-20 mM in DMSO)[5]

-

Appropriate cell culture medium and supplements

-

96-well plates or other suitable culture vessels

-

Assay reagents for measuring apoptosis (e.g., Annexin V/Propidium Iodide staining kit, Caspase-3/7 activity assay)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate or other culture vessel and allow them to adhere overnight.

-

Pre-treatment with Z-VAD-FMK: On the day of the experiment, pre-treat the cells with the desired concentration of Z-VAD-FMK (typically 10-100 µM) for 1-2 hours prior to inducing apoptosis.[6] A vehicle control (DMSO) should be included.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing the pre-treated cells.

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis in the positive control group (typically 4-24 hours).

-

Apoptosis Assessment: At the end of the incubation period, assess the level of apoptosis using a suitable method. For example, for Annexin V/PI staining, follow the manufacturer's protocol for staining and analyze the cells by flow cytometry.

Western Blotting for Cleaved Caspase-3

This protocol outlines the steps for detecting the cleavage of caspase-3, a hallmark of apoptosis, and its inhibition by Z-VAD-FMK.

Materials:

-

Cell lysates from control, apoptosis-induced, and Z-VAD-FMK-treated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathways

Z-VAD-FMK broadly inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by targeting the executioner caspases (e.g., caspase-3, -6, -7) and initiator caspases (e.g., caspase-8, -9).

Caption: Inhibition of Apoptosis by Z-VAD-FMK.

Experimental Workflow: Investigating Apoptosis Inhibition

The following diagram illustrates a typical experimental workflow for studying the inhibitory effect of Z-VAD-FMK on apoptosis.

References

- 1. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Z-VAD-FMK: A Technical Guide to its Role in Inflammasome Activation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It has become an indispensable tool in the study of apoptosis and, critically, in the elucidation of inflammasome activation pathways. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks their proteolytic activity, allowing researchers to dissect the roles of these key enzymes in inflammation and cell death.[1][4] This guide provides an in-depth overview of Z-VAD-FMK's mechanism of action, its application in studying various inflammasome pathways, and detailed experimental protocols for its use.

Mechanism of Action